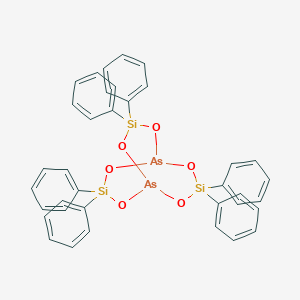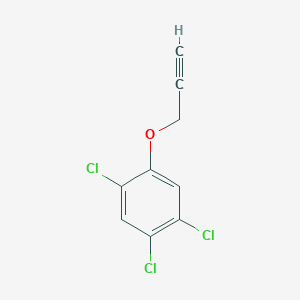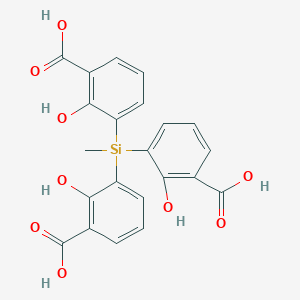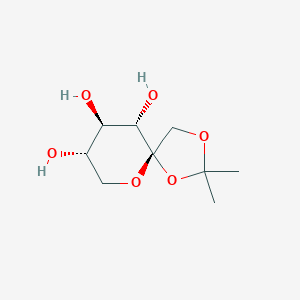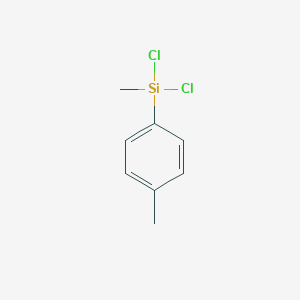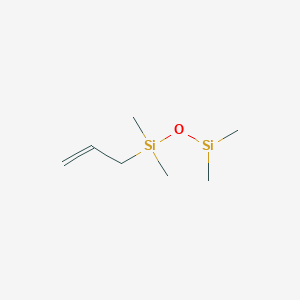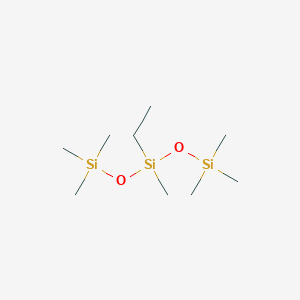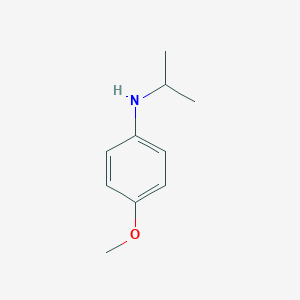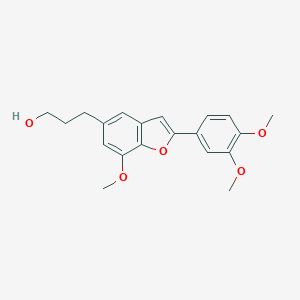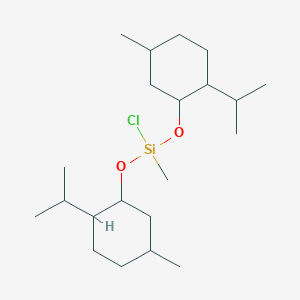
1,3-Dichloroadamantane
Overview
Description
1,3-Dichloroadamantane is an organic compound with the molecular formula C₁₀H₁₄Cl₂. It is a derivative of adamantane, a polycyclic hydrocarbon with a diamond-like structure. The compound is characterized by the presence of two chlorine atoms attached to the 1 and 3 positions of the adamantane framework. This unique structure imparts specific chemical properties and reactivity to this compound, making it a valuable compound in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dichloroadamantane can be synthesized through the catalytic chlorination of adamantane. The process involves the use of carbon tetrachloride as a solvent and iron-containing catalysts such as iron(III) acetylacetonate (Fe(acac)₃) or ferrocene (Fe(C₅H₅)₂). The reaction is carried out at a temperature range of 160-170°C for 3-6 hours in the presence of methanol .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes as described above. The process is optimized for large-scale production by controlling reaction parameters such as temperature, catalyst concentration, and reaction time to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,3-Dichloroadamantane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in this compound can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form adamantan-1-yl nitrate and adamantane-1,3-diyl dinitrate when treated with fuming nitric acid.
Reduction Reactions: Reduction of this compound can lead to the formation of adamantane derivatives with fewer chlorine atoms.
Common Reagents and Conditions
Fuming Nitric Acid: Used for oxidation reactions to form nitrated derivatives.
Nucleophiles: Such as hydroxide ions, used in substitution reactions to replace chlorine atoms.
Major Products Formed
Adamantan-1-yl Nitrate: Formed during oxidation with nitric acid.
Adamantane-1,3-diyl Dinitrate: Another product of oxidation with nitric acid.
Scientific Research Applications
1,3-Dichloroadamantane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex molecules and polyfunctionalized adamantane derivatives.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and metal-organic frameworks.
Mechanism of Action
The mechanism of action of 1,3-Dichloroadamantane involves its reactivity towards various reagents. For example, during oxidation with nitric acid, the chlorine atoms are replaced by nitrate groups, leading to the formation of nitrated derivatives. The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used .
Comparison with Similar Compounds
1,3-Dichloroadamantane can be compared with other halogenated adamantane derivatives, such as:
1,3-Dibromoadamantane: More reactive in nitrolysis reactions compared to this compound.
1,3-Difluoroadamantane: Less reactive in nitrolysis reactions compared to this compound.
1-Chloroadamantane: A simpler derivative with only one chlorine atom, used as a starting material for further functionalization.
The uniqueness of this compound lies in its specific reactivity and the ability to form a variety of derivatives through substitution, oxidation, and reduction reactions.
Properties
IUPAC Name |
1,3-dichloroadamantane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14Cl2/c11-9-2-7-1-8(4-9)5-10(12,3-7)6-9/h7-8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZLCQHWJVJXVES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40333925 | |
| Record name | 1,3-Dichloroadamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40333925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16104-50-0 | |
| Record name | 1,3-Dichloroadamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40333925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


